molecular formula C18H11ClN2O6 B3539936 (5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B3539936
M. Wt: 386.7 g/mol
InChI Key: CKRGDWZEZGFDDV-UHFFFAOYSA-N
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Description

(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a formyl group, a nitro group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by formylation to add the formyl group. The oxazole ring can be constructed through cyclization reactions involving appropriate precursors. The final step often involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.

Uniqueness

(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its combination of functional groups and the presence of an oxazole ring

Properties

IUPAC Name

(5-formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O6/c1-10-16(17(20-27-10)12-4-2-3-5-13(12)19)18(23)26-15-8-11(9-22)6-7-14(15)21(24)25/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRGDWZEZGFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C=CC(=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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(5-Formyl-2-nitrophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

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